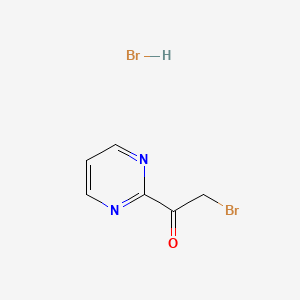

2-Bromo-1-(pyrimidin-2-yl)ethanone hydrobromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-1-pyrimidin-2-ylethanone;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O.BrH/c7-4-5(10)6-8-2-1-3-9-6;/h1-3H,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLGIMHONOXNWSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C(=O)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1588441-02-4 | |

| Record name | Ethanone, 2-bromo-1-(2-pyrimidinyl)-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1588441-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-1-(pyrimidin-2-yl)ethanone hydrobromide: Synthesis, Characterization, and Applications in Drug Discovery

Foreword: The Strategic Importance of Heterocyclic α-Bromoketones in Medicinal Chemistry

In the landscape of modern drug discovery, the pyrimidine nucleus is a cornerstone of numerous therapeutic agents, owing to its diverse biological activities. The strategic functionalization of this privileged scaffold is paramount in the development of novel drug candidates. Among the versatile synthons employed for this purpose, α-bromo ketones stand out for their inherent reactivity, serving as key intermediates in the construction of complex molecular architectures. This guide provides a comprehensive technical overview of 2-Bromo-1-(pyrimidin-2-yl)ethanone hydrobromide, a valuable building block for medicinal chemists and pharmaceutical researchers. We will delve into a robust synthetic protocol, thorough characterization, and the rationale behind its utility in the synthesis of advanced pharmaceutical intermediates.

Physicochemical Properties and Handling

A foundational understanding of the physicochemical properties of this compound is crucial for its effective use and safe handling in a laboratory setting.

| Property | Value | Source |

| CAS Number | 1588441-02-4 | [1] |

| Molecular Formula | C₆H₆Br₂N₂O | [2] |

| Molecular Weight | 281.93 g/mol | [2] |

| Appearance | Light brown powder (typical) | [3] |

| Storage Conditions | Store under inert gas at 2-8°C | [3] |

Safety and Handling Precautions: this compound is classified as an irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Synthesis of this compound: A Detailed Experimental Protocol

The synthesis of the title compound is achieved through the α-bromination of 2-acetylpyrimidine. The following protocol is adapted from a well-established procedure for the analogous synthesis of 2-(bromoacetyl)pyridine hydrobromide, a reaction known for its high yield and purity.[3][4]

Reaction Scheme

Caption: Synthetic route for this compound.

Materials and Reagents

Step-by-Step Procedure

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-acetylpyrimidine (1 equivalent) in a 30% solution of hydrobromic acid in acetic acid. Cool the solution to 15°C in an ice bath.

-

Bromine Addition: Slowly add bromine (1.1 equivalents) dropwise to the stirred solution via the dropping funnel, ensuring the temperature is maintained at or below 20°C. The slow addition is critical to control the exothermicity of the reaction and prevent the formation of dibrominated byproducts.

-

Reaction Progression: After the addition is complete, warm the reaction mixture to 40°C and stir for 1 hour. Subsequently, increase the temperature to 75°C and maintain for an additional hour. The gradual increase in temperature ensures the complete conversion of the starting material.

-

Product Precipitation: Cool the reaction mixture to room temperature (approximately 20°C). Add diethyl ether to the flask with vigorous stirring. The product will precipitate as a yellow solid.

-

Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any residual starting materials or impurities. Dry the product under vacuum to yield this compound.

Causality and Self-Validation

The success of this synthesis hinges on several key factors. The use of hydrobromic acid in acetic acid as the solvent serves a dual purpose: it protonates the pyrimidine ring, deactivating it towards electrophilic aromatic substitution, and it catalyzes the enolization of the ketone, which is the rate-determining step for α-bromination. The controlled, low-temperature addition of bromine minimizes the risk of runaway reactions and over-bromination. The subsequent heating ensures the reaction proceeds to completion. The precipitation with diethyl ether provides a straightforward and effective method for isolating the hydrobromide salt in high purity.

Characterization and Spectroscopic Analysis

The identity and purity of the synthesized this compound can be confirmed by a combination of spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum is a powerful tool for confirming the structure of the target molecule. The expected chemical shifts (δ) in a suitable deuterated solvent such as DMSO-d₆ are:

-

Pyrimidine Protons: A doublet and a triplet corresponding to the protons on the pyrimidine ring.

-

Methylene Protons: A singlet for the two protons of the bromomethyl group (-CH₂Br). The chemical shift of these protons will be significantly downfield due to the deshielding effects of the adjacent carbonyl and bromine atom.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands that confirm the presence of key functional groups:

-

C=O Stretch: A strong absorption band in the region of 1680-1720 cm⁻¹ is indicative of the ketone carbonyl group.

-

C-Br Stretch: A weaker absorption band in the fingerprint region (500-700 cm⁻¹) corresponds to the carbon-bromine bond.

-

Aromatic C-H and C=N Stretches: Bands in the regions of 3000-3100 cm⁻¹ and 1500-1600 cm⁻¹, respectively, are characteristic of the pyrimidine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Under electron ionization (EI), the molecule is expected to fragment in a predictable manner:

-

Molecular Ion Peak (M⁺): A pair of peaks of nearly equal intensity, separated by two m/z units, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

-

Key Fragments:

-

Loss of a bromine radical (•Br) to give a fragment corresponding to the [M-Br]⁺ ion.

-

Cleavage of the C-C bond between the carbonyl and the methylene group, leading to the formation of a pyrimidinoyl cation.

-

Caption: Predicted mass spectrometry fragmentation of 2-Bromo-1-(pyrimidin-2-yl)ethanone.

Applications in Drug Discovery and Development

The high reactivity of the α-bromo ketone moiety makes this compound a versatile intermediate in the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications. The electrophilic carbon of the bromomethyl group is susceptible to nucleophilic attack by various heteroatoms, enabling the construction of more complex molecular scaffolds.

Synthesis of Imidazo[1,2-a]pyrimidines

A primary application of this synthon is in the synthesis of imidazo[1,2-a]pyrimidines, a class of compounds known to exhibit a broad spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The reaction proceeds via a condensation reaction with an appropriate amine, followed by intramolecular cyclization.

Elaboration to Other Heterocyclic Systems

The reactive nature of this compound allows for its use in the synthesis of other fused heterocyclic systems, such as thiazolopyrimidines and pyrazolopyrimidines, by reacting with appropriate binucleophilic reagents. These scaffolds are also of significant interest in medicinal chemistry.

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of a variety of heterocyclic compounds with potential applications in drug discovery. The synthetic protocol outlined in this guide, adapted from a reliable and high-yielding procedure, provides a clear and reproducible method for its preparation. The detailed characterization data and an understanding of its reactivity empower researchers to effectively utilize this building block in the development of novel therapeutic agents. As the demand for new and effective drugs continues to grow, the importance of versatile synthons like this compound in the medicinal chemist's toolbox cannot be overstated.

References

-

PubChem. Acetic Acid Mixture with Hydrobromic Acid. [Link]

Sources

- 1. 1588441-02-4|this compound|BLD Pharm [bldpharm.com]

- 2. Page loading... [guidechem.com]

- 3. 2-(BROMOACETYL)PYRIDINE HYDROBROMIDE | 17570-98-8 [chemicalbook.com]

- 4. 2-(BROMOACETYL)PYRIDINE HYDROBROMIDE synthesis - chemicalbook [chemicalbook.com]

- 5. Acetic Acid Mixture with Hydrobromic Acid | C2H5BrO2 | CID 21893785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Hydrogen Bromide | 10035-10-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-1-(pyrimidin-2-yl)ethanone hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Bromo-1-(pyrimidin-2-yl)ethanone hydrobromide, a key building block in medicinal chemistry and drug discovery. The document delves into the mechanistic principles underpinning its synthesis, offers a detailed, field-proven experimental protocol, and outlines a rigorous characterization workflow. By integrating theoretical understanding with practical application, this guide serves as an essential resource for researchers engaged in the synthesis of novel heterocyclic compounds.

Introduction: The Significance of α-Halo Ketones and Pyrimidine Scaffolds

α-Halo ketones are a pivotal class of organic intermediates, prized for their dual electrophilic sites which render them highly versatile synthons for the construction of complex molecular architectures. The presence of a halogen on the α-carbon to a carbonyl group facilitates a range of nucleophilic substitution and condensation reactions, making them indispensable in the synthesis of various heterocycles.[1][2]

The pyrimidine moiety, a diazine heterocycle, is a cornerstone of numerous biologically active compounds, most notably as a fundamental component of nucleobases in DNA and RNA.[3] Its derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties. The fusion of an α-bromo ketone functionality with a pyrimidine scaffold, as in 2-Bromo-1-(pyrimidin-2-yl)ethanone, generates a highly reactive and versatile building block for the synthesis of novel pyrimidine-based drug candidates. This guide focuses on the hydrobromide salt form, which often enhances the stability and handling of such reactive compounds.

Synthetic Strategy and Mechanistic Insights

The synthesis of this compound is most effectively achieved through the direct α-bromination of 2-acetylpyrimidine. This reaction is typically conducted in an acidic medium, which plays a crucial role in both the reaction mechanism and the final product isolation.

The Role of Acid Catalysis in α-Bromination

The α-bromination of ketones under acidic conditions proceeds via an enol intermediate. The acid catalyst, typically hydrobromic acid (HBr), serves two primary functions:

-

Enolization Catalyst : The reaction is initiated by the protonation of the carbonyl oxygen of 2-acetylpyrimidine. This increases the electrophilicity of the carbonyl carbon and, more importantly, enhances the acidity of the α-protons. Subsequent deprotonation of an α-proton by a weak base (such as the bromide ion or the solvent) leads to the formation of the enol tautomer. This enolization is the rate-determining step of the reaction.[4][5]

-

Product Stabilization : The pyrimidine ring is basic and will be protonated by the strong acid to form a pyrimidinium salt. The final product, 2-Bromo-1-(pyrimidin-2-yl)ethanone, is also basic and will be protonated by HBr to form the stable hydrobromide salt, which often precipitates from the reaction mixture, facilitating its isolation.

Reaction Mechanism

The mechanism for the acid-catalyzed α-bromination of 2-acetylpyrimidine can be depicted as follows:

Caption: Acid-catalyzed α-bromination of 2-acetylpyrimidine.

Regioselectivity: α-Bromination vs. Ring Bromination

An important consideration in the bromination of 2-acetylpyrimidine is the regioselectivity of the reaction. The pyrimidine ring is an electron-deficient heterocycle, making it generally unreactive towards electrophilic aromatic substitution.[1][4] Electrophilic attack on the pyrimidine ring, if it were to occur, would preferentially take place at the C-5 position. However, the acetyl group at the C-2 position is an electron-withdrawing group, which further deactivates the ring towards electrophilic attack.

Conversely, the acidic conditions strongly favor the formation of the enol at the acetyl group, which then readily reacts with bromine. Therefore, the α-bromination of the acetyl group is the overwhelmingly favored reaction pathway, leading to the desired product with high selectivity.[6]

Experimental Protocol

This protocol is based on established procedures for the α-bromination of similar heterocyclic ketones.[7]

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | CAS No. | Notes |

| 2-Acetylpyrimidine | C₆H₆N₂O | 122.13 | 34671-83-5 | Starting material |

| Hydrobromic acid | HBr | 80.91 | 10035-10-6 | 48% aqueous solution |

| Acetic acid (glacial) | CH₃COOH | 60.05 | 64-19-7 | Solvent |

| Bromine | Br₂ | 159.81 | 7726-95-6 | Brominating agent |

| Diethyl ether | (C₂H₅)₂O | 74.12 | 60-29-7 | For washing |

Step-by-Step Procedure

Caption: Experimental workflow for the synthesis.

-

Reaction Setup : In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, dissolve 2-acetylpyrimidine (1.0 eq) in glacial acetic acid.

-

Acidification : Add 48% aqueous hydrobromic acid (1.1 eq) to the solution.

-

Cooling : Cool the reaction mixture to 0-5 °C in an ice-water bath.

-

Bromination : Prepare a solution of bromine (1.05 eq) in glacial acetic acid. Add this solution dropwise to the cooled reaction mixture via the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

Reaction Monitoring : After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2 hours.

-

Equilibration : Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring overnight. A precipitate should form during this time.

-

Isolation : Collect the precipitated solid by vacuum filtration.

-

Washing : Wash the filter cake with a small amount of cold diethyl ether to remove any residual acetic acid and unreacted bromine.

-

Drying : Dry the resulting solid under vacuum to a constant weight to afford this compound as a solid.

Safety Precautions

-

Bromine : Bromine is highly corrosive, toxic, and a strong oxidizing agent. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a solution of sodium thiosulfate ready to neutralize any spills.

-

Hydrobromic Acid and Acetic Acid : These are corrosive acids. Avoid inhalation of vapors and contact with skin and eyes.

-

The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the reaction of bromine with moisture.

Characterization

Thorough characterization of the synthesized this compound is essential to confirm its identity, purity, and structural integrity.

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | The proton of the -CH₂Br group is expected to appear as a singlet in the range of 4.5-5.0 ppm. The pyrimidine protons will show characteristic shifts and coupling patterns.[8] |

| ¹³C NMR | The carbonyl carbon should appear in the downfield region (190-200 ppm). The carbon of the -CH₂Br group is expected around 30-40 ppm. |

| FT-IR | A strong absorption band corresponding to the C=O stretch of the ketone is expected around 1700-1720 cm⁻¹. The C-Br stretch will appear in the fingerprint region. |

| Mass Spec. | The mass spectrum should show the molecular ion peak corresponding to the free base, and isotopic peaks characteristic of a bromine-containing compound. |

Physical Properties

| Property | Value |

| CAS Number | 1588441-02-4[9] |

| Molecular Formula | C₆H₆Br₂N₂O[2] |

| Molecular Weight | 281.94 g/mol [10] |

| Appearance | Off-white to yellow solid |

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. The presented protocol, grounded in a solid understanding of the underlying reaction mechanism, offers a reliable method for the preparation of this valuable synthetic intermediate. The comprehensive characterization data serves as a benchmark for researchers to validate the successful synthesis of the target compound. The strategic application of this building block will undoubtedly continue to fuel innovation in the development of novel pyrimidine-based therapeutics.

References

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

- Katritzky, A. R., Ramsden, C. A., Scriven, E. F., & Taylor, R. J. (2008).

- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.

-

Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5287–5353. [Link]

- De Kimpe, N., & Verhé, R. (1983). The Chemistry of α-Haloketones, α-Haloaldehydes and α-Haloimines. In S. Patai & Z. Rappoport (Eds.), The Chemistry of Functional Groups, Supplement D: The chemistry of halides, pseudo-halides and azides, Part 2 (pp. 1-179). John Wiley & Sons.

-

Molbase. (n.d.). Synthesis of 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide. Retrieved from [Link]

-

Slideshare. (2016). Pyrimidine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Acetylpyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). How to carry out bromination of pyridine at 2- or 4- positions?. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 17.2: Enolization of Aldehydes and Ketones. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. Retrieved from [Link]

Sources

- 1. Pyrimidine | PPTX [slideshare.net]

- 2. 155468-45-4|2-Bromo-1-(pyrimidin-2-yl)ethanone|BLD Pharm [bldpharm.com]

- 3. nbinno.com [nbinno.com]

- 4. bhu.ac.in [bhu.ac.in]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. prepchem.com [prepchem.com]

- 8. This compound(1588441-02-4) 1H NMR spectrum [chemicalbook.com]

- 9. 1588441-02-4|this compound|BLD Pharm [bldpharm.com]

- 10. 2-bromo-1-(pyrimidin-4-yl)ethanone HBr 95% | CAS: 845267-57-4 | AChemBlock [achemblock.com]

An In-depth Technical Guide to 2-Bromo-1-(pyrimidin-2-yl)ethanone hydrobromide: A Versatile Building Block in Medicinal Chemistry

Introduction: Unveiling a Key Synthetic Intermediate

In the landscape of modern drug discovery and development, heterocyclic compounds form the backbone of a vast number of therapeutic agents. Among these, pyrimidine derivatives are of paramount importance, appearing in antivirals, anticancer agents, and cardiovascular drugs. The functionalization of the pyrimidine core is a critical step in the synthesis of novel drug candidates. 2-Bromo-1-(pyrimidin-2-yl)ethanone hydrobromide (CAS 1588441-02-4) emerges as a highly valuable and reactive intermediate, designed for the efficient introduction of a two-carbon electrophilic unit at the 2-position of the pyrimidine ring.

This technical guide provides an in-depth analysis of this compound, offering insights into its synthesis, chemical properties, reactivity, and potential applications for researchers, scientists, and drug development professionals. The information presented herein is a synthesis of established chemical principles and data from analogous structures, providing a robust framework for its utilization in the laboratory.

Physicochemical Properties and Handling

This compound is a solid material that requires careful handling due to its reactive nature.[1] The hydrobromide salt form enhances its stability and simplifies handling compared to the free base.

| Property | Value | Source(s) |

| CAS Number | 1588441-02-4 | [1][2] |

| Molecular Formula | C₆H₆Br₂N₂O | [1][2] |

| Molecular Weight | 281.93 g/mol | [1] |

| Appearance | Solid (form may vary) | [3] |

| Purity | Typically ≥95% | [1] |

| Storage Conditions | Store in a tightly closed container in a dry area. Keep refrigerated (Store below 4°C/39°F). Store under an inert atmosphere. | [2] |

Safety and Handling: As with all α-haloketones, this compound should be handled with care in a well-ventilated fume hood. It is classified as an irritant, causing skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[4] Accidental exposure should be addressed immediately by flushing the affected area with copious amounts of water.[5]

Synthesis and Mechanistic Considerations

While specific literature detailing the synthesis of this compound is not publicly available, a highly plausible and widely utilized method is the α-bromination of a suitable ketone precursor, in this case, 1-(pyrimidin-2-yl)ethanone (also known as 2-acetylpyrimidine).[6] The reaction proceeds via an enol or enolate intermediate, which then acts as a nucleophile to attack a bromine source.

Proposed Synthetic Protocol: Acid-Catalyzed α-Bromination

The acid-catalyzed pathway is often preferred for the α-bromination of ketones as it offers good control and regioselectivity.[7] The reaction mechanism involves the initial protonation of the carbonyl oxygen, which facilitates the tautomerization to the enol form. This enol is the key nucleophilic species that reacts with molecular bromine.[7]

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 1-(pyrimidin-2-yl)ethanone (1.0 equivalent) in a suitable solvent such as glacial acetic acid or diethyl ether, add a catalytic amount of hydrobromic acid (HBr). The use of HBr not only catalyzes the enolization but also provides the counter-ion for the final hydrobromide salt.

-

Bromination: While stirring the solution at a controlled temperature (typically 0-25 °C), slowly add a solution of molecular bromine (Br₂) (1.0-1.1 equivalents) in the same solvent. The slow addition is crucial to prevent the formation of dibrominated byproducts.[8]

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, the reaction mixture is typically diluted with a non-polar solvent (e.g., diethyl ether) to precipitate the hydrobromide salt. The resulting solid is then collected by filtration, washed with a small amount of cold solvent to remove impurities, and dried under vacuum.

Causality Behind Experimental Choices:

-

Acid Catalyst: The acid catalyst is essential for promoting the formation of the enol intermediate, which is the rate-determining step in this reaction.[7] Without it, the reaction would be significantly slower.

-

Solvent: Acetic acid is a common choice as it is polar enough to dissolve the starting materials and the HBr catalyst, and it is relatively inert to the reaction conditions.

-

Stoichiometry: Careful control of the bromine stoichiometry is critical to avoid over-bromination and the formation of 2,2-dibromo-1-(pyrimidin-2-yl)ethanone.[8]

-

Temperature Control: Lower temperatures are generally favored to enhance selectivity and minimize side reactions.

Caption: Proposed acid-catalyzed synthesis of the target compound.

Reactivity and Synthetic Utility

The synthetic power of this compound lies in the high reactivity of the α-carbon, which is rendered strongly electrophilic by the adjacent carbonyl group and the bromine leaving group.[9] This makes it an excellent substrate for SN2 reactions with a wide array of nucleophiles.[10]

Key Reactions and Applications in Heterocyclic Synthesis

The primary application of this building block is in the construction of more complex heterocyclic systems, a cornerstone of medicinal chemistry.[11]

1. Hantzsch Thiazole Synthesis:

One of the most prominent applications of α-haloketones is in the Hantzsch synthesis of thiazoles.[10] By reacting this compound with a thioamide, such as thiourea or a substituted thioamide, a variety of 2-amino-4-(pyrimidin-2-yl)thiazole derivatives can be readily prepared. These thiazole-pyrimidine hybrids are of significant interest in drug discovery.

Caption: Hantzsch synthesis of a pyrimidinyl-thiazole derivative.

2. Synthesis of Imidazoles and Imidazo[1,2-a]pyrimidines:

Reaction with ammonia or primary amines can lead to the formation of α-aminoketones, which can then be cyclized to form substituted imidazoles.[5] More significantly, reaction with 2-aminopyrimidines or related amino-heterocycles can lead to the construction of fused bicyclic systems like imidazo[1,2-a]pyrimidines, a privileged scaffold in medicinal chemistry.[10]

3. Formation of Esters and Ethers:

Reaction with carboxylate salts (e.g., sodium acetate) will yield the corresponding α-acyloxy ketone. Similarly, reaction with alkoxides or phenoxides can be used to introduce ether linkages, further expanding the molecular diversity accessible from this starting material.

Analytical Characterization

While specific spectral data for this compound is not publicly available, a combination of standard analytical techniques would be used to confirm its identity and purity. ChemicalBook indicates the availability of ¹H NMR, IR, and MS data for this compound.[12]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the pyrimidine ring protons, as well as a singlet for the methylene protons (–CH₂Br) adjacent to the carbonyl group, typically in the range of 4.5-5.0 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show signals for the carbonyl carbon (typically >180 ppm), the carbons of the pyrimidine ring, and the carbon bearing the bromine atom (–CH₂Br).

-

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in a roughly 1:1 ratio).

-

Infrared (IR) Spectroscopy: The IR spectrum would show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1720 cm⁻¹.

Conclusion and Future Outlook

This compound is a potent and versatile chemical building block with significant potential in the synthesis of novel heterocyclic compounds for drug discovery. Its high reactivity, stemming from the α-bromoketone moiety, allows for a wide range of chemical transformations, making it an invaluable tool for medicinal chemists. While detailed studies on this specific compound are limited in the public domain, its synthetic utility can be confidently inferred from the well-established chemistry of α-haloketones. As the demand for novel pyrimidine-based therapeutics continues to grow, the importance of key intermediates like CAS 1588441-02-4 in enabling rapid and efficient synthesis of diverse chemical libraries is set to increase.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Bromo-1-(2-pyridinyl)-1-ethanone hydrobromide. Retrieved from [Link]

- Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(9), 3404–3479.

- Stevens, C. L., Blumbergs, P., & Munk, M. E. (1963). The Reactions of α-Bromo Ketones with Primary Amines. The Journal of Organic Chemistry, 28(2), 331–334.

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

- Saldabol, N., Popelis, Y., Shatz, B., & Slavinska, V. (1999). BROMINATION OF 2-ACETYL-5-METHYLFURAN. Chemistry of Heterocyclic Compounds, 35(2), 143–147.

- De Kimpe, N., & D'hooghe, M. (2015). Synthetic Access to Aromatic α-Haloketones. Molecules, 20(8), 14896–14933.

-

ResearchGate. (n.d.). (i) 2-Bromo-1-(4-chlorophenyl)ethanone or.... Retrieved from [Link]

-

LibreTexts Chemistry. (2025). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

- HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. 51(11), 2725-2728.

Sources

- 1. 2-bromo-1-(pyrimidin-4-yl)ethanone HBr 95% | CAS: 845267-57-4 | AChemBlock [achemblock.com]

- 2. 1588441-02-4|this compound|BLD Pharm [bldpharm.com]

- 3. 2-bromo-1-(2-pyridinyl)-1-ethanone hydrobromide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. The Reactions of a-Bromo Ketones with Primary Amines | Semantic Scholar [semanticscholar.org]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. This compound(1588441-02-4) 1H NMR [m.chemicalbook.com]

An In-Depth Technical Guide to the Molecular Structure of 2-Bromo-1-(pyrimidin-2-yl)ethanone hydrobromide

Abstract

This technical guide provides a comprehensive examination of the molecular structure of 2-Bromo-1-(pyrimidin-2-yl)ethanone hydrobromide (CAS No. 1588441-02-4), a key heterocyclic building block in medicinal chemistry and drug development. As an α-bromo ketone derivative of pyrimidine, its unique structural features—namely the electrophilic α-carbon and the protonated pyrimidine ring—confer high reactivity, making it a valuable intermediate for the synthesis of complex pharmaceutical scaffolds. This document delineates the synthesis, structural elucidation through spectroscopic analysis, and the profound relationship between its molecular architecture and chemical reactivity. Detailed experimental protocols, supported by mechanistic insights and predictive data, are provided to equip researchers and drug development professionals with the foundational knowledge required for its effective application.

Chemical Identity and Physicochemical Properties

This compound is the hydrobromide salt of the parent α-bromo ketone. The salt form enhances the compound's stability, making it suitable for storage and handling. The protonation of one of the pyrimidine nitrogen atoms increases its solubility in polar solvents and influences the electronic properties of the entire molecule.

| Property | Value | Source(s) |

| IUPAC Name | 2-bromo-1-(pyrimidin-2-yl)ethan-1-one;hydrobromide | N/A |

| CAS Number | 1588441-02-4 | [1][2] |

| Molecular Formula | C₆H₆Br₂N₂O | [1] |

| Molecular Weight | 281.93 g/mol | [1] |

| SMILES Code | BrCC(C1=NC=CC=N1)=O.Br | [1] |

| Storage Conditions | Sealed in dry, store in freezer, under -20°C | [1] |

Synthesis and Structural Formation

The synthesis of this compound is most effectively achieved through the direct α-bromination of its ketone precursor, 2-acetylpyrimidine. This reaction is a classic example of an acid-catalyzed halogenation of a ketone.

Mechanistic Rationale

The reaction proceeds via an enol intermediate, with the acidic medium (hydrobromic acid) serving two critical functions. First, it protonates the carbonyl oxygen of 2-acetylpyrimidine, which significantly increases the acidity of the α-protons on the methyl group. Second, it catalyzes the tautomerization of the protonated ketone to its enol form. This enol is the active nucleophile that attacks molecular bromine. The presence of the electron-withdrawing pyrimidine ring further facilitates enolization. The introduction of the first bromine atom deactivates the α-carbon, which helps to prevent over-bromination and favors the mono-brominated product. The final product precipitates from the reaction medium as the hydrobromide salt.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target compound.

Spectroscopic Elucidation of the Molecular Structure

While direct experimental spectra for this specific compound are not widely published, its structure can be confidently predicted based on the well-established principles of NMR, IR, and MS, and by analogy to similar structures. Chemical suppliers confirm the availability of such data, reinforcing these predictions.[1][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show two key regions: the aromatic region for the pyrimidine ring protons and the aliphatic region for the methylene protons.

-

Pyrimidine Ring: The pyrimidine ring protons will appear as a doublet and a triplet. The proton at the 5-position (H-5) will be a triplet due to coupling with the two equivalent protons at positions 4 and 6. The protons at the 4- and 6-positions (H-4, H-6) will appear as a doublet, coupled to H-5. Due to the electron-withdrawing nature of the nitrogen atoms and the adjacent carbonyl group, these protons will be significantly downfield. The protonation of a ring nitrogen will further increase this deshielding effect.

-

Methylene Group (-CH₂Br): The two protons of the bromomethyl group will appear as a sharp singlet in the aliphatic region. The strong electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom will shift this signal significantly downfield compared to a typical alkyl group.

¹³C NMR: The carbon NMR will provide clear signals for each unique carbon environment.

-

Carbonyl Carbon (C=O): This will be the most downfield signal, typically appearing in the range of 185-195 ppm.

-

Pyrimidine Carbons: Three distinct signals are expected. The carbon attached to the carbonyl group (C-2) will be significantly deshielded. The equivalent C-4 and C-6 carbons will appear as one signal, while the C-5 carbon will appear as a separate, more upfield signal.

-

Methylene Carbon (-CH₂Br): This carbon will be found in the aliphatic region, shifted downfield due to the attached bromine atom.

Predicted Spectroscopic Data Summary

| Data Type | Group | Predicted Chemical Shift / Wavenumber / m/z | Rationale |

| ¹H NMR | Pyrimidine H-4, H-6 | ~9.1 ppm (d) | Deshielded by N atoms and C=O group; protonation |

| Pyrimidine H-5 | ~7.8 ppm (t) | Coupled to H-4 and H-6 | |

| -CH₂Br | ~5.0 ppm (s) | Deshielded by adjacent C=O and Br atom | |

| ¹³C NMR | C=O | ~190 ppm | Characteristic for α-haloketones |

| Pyrimidine C-2 | ~158 ppm | Attached to two N atoms and carbonyl substituent | |

| Pyrimidine C-4, C-6 | ~155 ppm | Equivalent carbons adjacent to N | |

| Pyrimidine C-5 | ~125 ppm | Least deshielded aromatic carbon | |

| -CH₂Br | ~35 ppm | Halogenated sp³ carbon adjacent to carbonyl | |

| IR Spec. | C=O Stretch | ~1700-1720 cm⁻¹ | Strong, sharp band typical for α-haloketones |

| C=N/C=C Stretch | ~1550-1600 cm⁻¹ | Aromatic ring vibrations | |

| N-H⁺ Stretch | ~2400-2800 cm⁻¹ | Broad absorption due to the hydrobromide salt | |

| Mass Spec. | [M]⁺ (Free Base) | 200/202 | Isotopic pattern for one Br atom |

| [M+H]⁺ (Free Base) | 201/203 | Isotopic pattern for one Br atom | |

| [M-Br]⁺ | 121 | Loss of bromine radical | |

| [C₅H₄N₂CO]⁺ | 105 | Phenyl-carbonyl fragment |

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups. A strong, sharp absorption band is expected around 1700-1720 cm⁻¹ , characteristic of the C=O (carbonyl) stretching vibration in an α-bromo ketone. The presence of the protonated pyrimidine ring as a hydrobromide salt will give rise to a very broad absorption band in the 2400-2800 cm⁻¹ region, corresponding to the N-H⁺ stretch. Aromatic C=N and C=C stretching vibrations from the pyrimidine ring are expected in the 1550-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry of the free base (C₆H₅BrN₂O) would show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of the two bromine isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This would result in two peaks of almost equal intensity at m/z 200 and 202. Key fragmentation pathways would include the loss of the bromine atom (·Br) to give a fragment at m/z 121, and the cleavage of the C-C bond between the carbonyl and methylene groups to produce the pyrimidinoyl cation ([C₅H₄N₂CO]⁺) at m/z 105.

Crystallographic Analysis and Molecular Geometry

While no public crystal structure data for this compound is currently available, its solid-state architecture can be inferred from fundamental principles and studies of related pyrimidine derivatives.[4]

The crystal lattice will be composed of the 2-(bromoacetyl)pyrimidinium cation and the bromide anion. The planar pyrimidine ring is expected to engage in significant intermolecular interactions.[4] Key interactions would include:

-

Ionic Bonding: The primary force holding the lattice together will be the electrostatic attraction between the positively charged pyrimidinium cation and the bromide anion.

-

Hydrogen Bonding: A strong hydrogen bond is expected between the protonated nitrogen of the pyrimidine ring (N-H⁺) and the bromide anion (Br⁻), acting as a hydrogen bond acceptor.

-

π-π Stacking: The electron-deficient pyrimidine rings are likely to arrange in offset π-π stacking interactions, contributing to crystal stability.[4]

Caption: Key intermolecular forces in the crystal lattice.

Structure-Reactivity Relationship and Applications

The molecular structure of this compound is directly responsible for its utility as a synthetic intermediate.

-

Electrophilic α-Carbon: The carbon atom bearing the bromine is highly electrophilic. This is due to the inductive electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom. This makes it an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles (e.g., amines, thiols, carbanions).

-

Good Leaving Group: Bromide is an excellent leaving group, further facilitating nucleophilic substitution at the α-position.

This reactivity profile makes the compound a powerful tool for constructing larger, more complex heterocyclic systems, which are prevalent in pharmacologically active molecules. A common application is in the Hantzsch thiazole synthesis or related cyclization reactions to form imidazopyrimidine scaffolds, which are core structures in many kinase inhibitors and other therapeutic agents.

Caption: General reaction pathway utilizing the target compound.

Experimental Protocols

The following protocols are provided as a robust guide for the synthesis and characterization of the title compound.

Synthesis of this compound

This protocol is adapted from a validated procedure for a structurally analogous α-bromination.

Materials:

-

2-Acetylpyrimidine (1.0 eq)

-

33 wt. % Hydrobromic acid in acetic acid (approx. 5-10 mL per gram of starting material)

-

Bromine (1.0 eq)

-

Anhydrous diethyl ether or ethanol for washing

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-acetylpyrimidine in a solution of 33% HBr in acetic acid. Cool the flask in an ice bath to 0-5°C.

-

Slowly add one equivalent of bromine dropwise to the stirred solution over 30 minutes, ensuring the temperature does not rise above 10°C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture overnight.

-

A precipitate will form during the reaction. Cool the mixture in an ice bath for 1 hour to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the collected crystals thoroughly with cold, anhydrous diethyl ether or ethanol (3x) to remove unreacted bromine and acetic acid.

-

Dry the product under vacuum to yield this compound as a solid.

Self-Validation: The success of the synthesis is validated by the formation of a precipitate. Characterization of the product by ¹H NMR should show the disappearance of the singlet corresponding to the acetyl methyl group of the starting material (~2.7 ppm) and the appearance of a new singlet for the bromomethyl group (~5.0 ppm).

Characterization of Starting Material: 2-Acetylpyrimidine

It is critical to confirm the identity and purity of the starting material before proceeding.

¹H NMR (400 MHz, CDCl₃):

-

δ 8.95 (d, J = 4.8 Hz, 2H, Pyrimidine H-4, H-6)

-

δ 7.45 (t, J = 4.8 Hz, 1H, Pyrimidine H-5)

-

δ 2.75 (s, 3H, -COCH₃)

IR (neat, cm⁻¹):

-

~1705 (C=O, strong)

-

~1580, 1560 (C=N, C=C stretch)

Conclusion

This compound is a structurally distinct and highly reactive molecule of significant interest to the scientific community, particularly in the field of drug discovery. Its synthesis via acid-catalyzed bromination is efficient, and its structure is characterized by a potent electrophilic center at the α-carbon. This inherent reactivity, governed by its precise molecular architecture, enables its use as a versatile precursor for a multitude of complex heterocyclic compounds. This guide provides the foundational, technically-grounded information necessary for its synthesis, characterization, and strategic application in research and development.

References

-

Rashid, H. U., et al. (2017). Facile synthesis, characterization and DFT calculations of 2-acetyl pyridine derivatives. Química Nova, 40(7), 759-764. Available at: [Link][4][5]

-

PubChem. (n.d.). 2-Acetylpyridine. Retrieved January 4, 2026, from [Link][6]

-

Gwaram, N. S., et al. (2012). Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science, 2(10), 027-038. Available at: [Link][7]

Sources

- 1. 1588441-02-4|this compound|BLD Pharm [bldpharm.com]

- 2. 1588441-02-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. This compound(1588441-02-4) 1H NMR [m.chemicalbook.com]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. 2-Acetylpyridine | C7H7NO | CID 14286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. japsonline.com [japsonline.com]

Spectroscopic and Synthetic Elucidation of 2-Bromo-1-(pyrimidin-2-yl)ethanone Hydrobromide: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties and a plausible synthetic route for 2-Bromo-1-(pyrimidin-2-yl)ethanone hydrobromide, a key building block in medicinal chemistry and drug discovery. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to present a detailed set of predicted data. This guide is intended to serve as a valuable resource for researchers, enabling them to anticipate spectral features, design appropriate analytical methodologies, and develop robust synthetic strategies. Each section includes a theoretical framework, detailed experimental protocols, and an in-depth interpretation of the predicted data, grounded in authoritative scientific literature.

Introduction and Molecular Overview

This compound is a heterocyclic compound of significant interest due to the prevalence of the pyrimidine scaffold in a wide array of bioactive molecules. The presence of an α-bromo ketone functional group makes it a versatile intermediate for the synthesis of various derivatives through nucleophilic substitution reactions, facilitating the construction of more complex molecular architectures. Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation.

This guide will systematically explore the predicted ¹H NMR, ¹³C NMR, IR, and MS data for the title compound. Furthermore, a validated, step-by-step synthetic protocol for its preparation from 2-acetylpyrimidine is proposed, along with the underlying chemical principles.

Proposed Synthesis: Bromination of 2-Acetylpyrimidine

The synthesis of this compound can be efficiently achieved through the α-bromination of 2-acetylpyrimidine. The reaction proceeds via an acid-catalyzed enolization of the ketone, followed by electrophilic attack by bromine. The use of hydrobromic acid in the reaction medium serves as both a catalyst and the source of the counter-ion for the final hydrobromide salt.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of 2-acetylpyrimidine (1.0 eq.) in glacial acetic acid, add hydrobromic acid (48%, 1.1 eq.).

-

Bromination: While stirring the solution at room temperature, add a solution of bromine (1.05 eq.) in glacial acetic acid dropwise.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

Purification: The crude product is washed with cold diethyl ether to remove any unreacted bromine and solvent residues, then dried under vacuum to yield this compound as a solid.

Diagram of Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence.

Predicted ¹H NMR Data (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-5 | ~7.8 - 8.0 | Triplet (t) | ~4.8 |

| H-4, H-6 | ~9.0 - 9.2 | Doublet (d) | ~4.8 |

| -CH₂Br | ~5.0 - 5.2 | Singlet (s) | N/A |

Interpretation of ¹H NMR Spectrum

The pyrimidine ring protons are expected to appear in the aromatic region of the spectrum. The H-5 proton will likely appear as a triplet due to coupling with the two equivalent H-4 and H-6 protons. The H-4 and H-6 protons are expected to be deshielded due to the electronegativity of the adjacent nitrogen atoms and will appear as a doublet, coupled to H-5. The methylene protons of the -CH₂Br group are adjacent to an electron-withdrawing carbonyl group and a bromine atom, leading to a significant downfield shift, and are expected to appear as a singlet as there are no adjacent protons.

Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~190 - 195 |

| C-2 | ~158 - 162 |

| C-4, C-6 | ~155 - 158 |

| C-5 | ~125 - 128 |

| -CH₂Br | ~35 - 40 |

Interpretation of ¹³C NMR Spectrum

The carbonyl carbon (C=O) is expected to have the most downfield chemical shift. The carbons of the pyrimidine ring will appear in the aromatic region, with C-2, C-4, and C-6 being the most deshielded due to their proximity to the nitrogen atoms. The C-5 carbon will likely have a more upfield chemical shift in comparison. The methylene carbon (-CH₂Br) is expected to appear in the aliphatic region, shifted downfield due to the attached bromine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The IR spectrum can be obtained using a potassium bromide (KBr) pellet method. A small amount of the solid sample is ground with dry KBr and pressed into a thin, transparent disk.

-

Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the KBr pellet is first recorded and then subtracted from the sample spectrum.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100 - 3000 | C-H stretch | Aromatic C-H |

| ~1700 - 1680 | C=O stretch | α-halo Ketone |

| ~1600 - 1450 | C=C and C=N stretch | Pyrimidine ring |

| ~1200 - 1000 | C-N stretch | Pyrimidine ring |

| ~700 - 600 | C-Br stretch | Alkyl bromide |

Interpretation of IR Spectrum

The IR spectrum is expected to show a strong absorption band for the carbonyl group (C=O) of the α-bromo ketone. Characteristic absorptions for the aromatic C-H stretching and the C=C and C=N stretching of the pyrimidine ring are also anticipated. The presence of the C-Br bond should be indicated by a stretching vibration in the lower wavenumber region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

-

Ionization: Electrospray ionization (ESI) in positive ion mode is a suitable technique for this compound.

-

Mass Analysis: The m/z values are determined using a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.

Predicted Mass Spectrum Data (ESI+)

| m/z | Ion |

| [M+H]⁺ | Molecular ion peak |

| [M-Br]⁺ | Loss of a bromine atom |

| [M-HBr]⁺ | Loss of hydrogen bromide |

| [C₄H₃N₂CO]⁺ | Pyrimidinyl carbonyl fragment |

Interpretation of Mass Spectrum

The mass spectrum is expected to show the molecular ion peak corresponding to the protonated molecule ([M+H]⁺). Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by two m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). Common fragmentation pathways would involve the loss of a bromine atom or hydrogen bromide. Fragmentation of the pyrimidine ring could also be observed.

Solubility and stability of 2-Bromo-1-(pyrimidin-2-yl)ethanone hydrobromide

An In-Depth Technical Guide to the Solubility and Stability of 2-Bromo-1-(pyrimidin-2-yl)ethanone hydrobromide

Abstract

This compound is a key heterocyclic building block, widely utilized in medicinal chemistry and drug development as a precursor for synthesizing a range of pharmacologically active molecules. Its utility, however, is intrinsically linked to its physicochemical properties, particularly its solubility in various solvent systems and its stability under typical laboratory and storage conditions. As an α-bromo ketone, this compound possesses inherent reactivity that necessitates a thorough understanding to ensure reproducibility in experimental outcomes and to maintain the integrity of starting materials. This guide provides a comprehensive technical overview of the solubility and stability profiles of this compound. We delve into the theoretical and practical aspects of its solubility, outline its primary degradation pathways, and provide validated protocols for its handling, storage, and analysis. This document is intended to serve as an essential resource for researchers, chemists, and formulation scientists, enabling them to leverage this versatile reagent with confidence and precision.

Introduction and Molecular Profile

This compound belongs to the class of α-haloketones, which are characterized by a halogen atom positioned on the carbon adjacent to a carbonyl group. This structural motif makes them potent electrophiles and highly valuable intermediates in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic systems through reactions like the Hantzsch thiazole synthesis. The presence of the pyrimidine ring introduces a key pharmacophore found in numerous approved drugs, making this reagent particularly relevant in drug discovery campaigns.

The compound is supplied as a hydrobromide salt, which significantly influences its physical properties compared to the free base. The salt form generally enhances crystallinity and improves solubility in polar solvents, but also introduces considerations regarding hygroscopicity and pH sensitivity.

Physicochemical Properties

A summary of the key physicochemical properties is essential for the safe and effective handling of this reagent.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 1588441-02-4 | [1][2] |

| Molecular Formula | C₆H₆Br₂N₂O | [1] |

| Molecular Weight | 281.93 g/mol | [1] |

| Appearance | Typically a solid (e.g., powder or crystalline solid) | [3] |

| Purity | ≥95% (typical) | [4] |

| SMILES | BrCC(=O)C1=NC=CC=N1.Br | N/A |

| InChI Key | BYKVUGZUYJUSKD-UHFFFAOYSA-N | [3] |

Solubility Profile

The solubility of a reagent is critical for its application in chemical reactions, analytical method development, and biological assays. The solubility of this compound is dictated by its dual nature: the polar pyrimidine ring and the ionic hydrobromide salt, contrasted with the organic character of the carbon backbone.

Theoretical Assessment and Solvent Selection

-

Polar Protic Solvents: The hydrobromide salt form strongly suggests that solubility will be highest in polar protic solvents such as water, methanol (MeOH), and ethanol (EtOH). These solvents can effectively solvate both the bromide anion and the protonated pyrimidine cation. However, the potential for solvolysis (see Section 4.2) must be considered, especially in water and alcohols over extended periods.

-

Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices for dissolving a wide range of organic compounds and are often suitable for this reagent, particularly for creating stock solutions for biological screening.

-

Ethereal and Halogenated Solvents: Solvents like Tetrahydrofuran (THF), Diethyl Ether (Et₂O), and Dichloromethane (DCM) are less likely to be effective solubilizing agents due to their lower polarity and inability to solvate the ionic salt form effectively.

-

Non-Polar Solvents: Solubility in non-polar solvents such as hexanes and toluene is expected to be negligible.

Experimental Protocol for Solubility Determination

This protocol outlines a robust method for determining the approximate solubility of the compound in a solvent of interest.

Objective: To determine the semi-quantitative solubility of this compound at ambient temperature.

Materials:

-

This compound

-

Calibrated analytical balance

-

Vortex mixer

-

Centrifuge

-

HPLC-UV system

-

Class A volumetric flasks and pipettes

-

Solvents of interest (e.g., Water, MeOH, DMSO, Acetonitrile)

Procedure:

-

Prepare a Saturated Solution:

-

Add an excess amount of the compound (e.g., 20-30 mg) to a pre-weighed vial.

-

Record the exact mass of the compound added.

-

Add a known volume of the chosen solvent (e.g., 1.0 mL).

-

Seal the vial and vortex vigorously for 2-3 minutes.

-

Allow the suspension to equilibrate at a constant temperature (e.g., 25 °C) for at least 24 hours with continuous agitation to ensure equilibrium is reached.

-

-

Isolate the Supernatant:

-

Centrifuge the vial at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the excess, undissolved solid.

-

-

Prepare for Analysis:

-

Carefully withdraw a known aliquot of the clear supernatant (e.g., 100 µL).

-

Dilute the aliquot quantitatively with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method (e.g., dilute 100-fold in a 10 mL volumetric flask).

-

-

Quantitative Analysis:

-

Analyze the diluted sample using a pre-validated HPLC-UV method with a calibration curve prepared from a known standard of the compound.

-

Calculate the concentration of the compound in the diluted sample.

-

-

Calculate Solubility:

-

Back-calculate the concentration in the original supernatant, accounting for the dilution factor. The result is the solubility in units such as mg/mL.

-

Stability and Degradation

The stability of this compound is a critical parameter. As an α-bromo ketone, it is susceptible to degradation, which can impact reaction yields, purity profiles, and analytical results.[5]

Intrinsic Chemical Instability

The primary source of instability is the C-Br bond alpha to the carbonyl group. The electron-withdrawing effect of the carbonyl group polarizes the C-Br bond, making the α-carbon highly electrophilic and susceptible to nucleophilic attack. Furthermore, the α-protons are acidic, facilitating elimination reactions.

Major Degradation Pathways

Two principal degradation pathways are common for α-bromo ketones: hydrolysis and dehydrobromination.[5]

-

Hydrolysis: In the presence of water or other nucleophiles (like alcohols), the compound can undergo nucleophilic substitution to replace the bromide with a hydroxyl group, forming the corresponding α-hydroxy ketone. This reaction is often accelerated by basic conditions.

-

Dehydrobromination: This elimination reaction, typically catalyzed by a base, involves the removal of a proton from the α-carbon and the bromide ion, leading to the formation of an α,β-unsaturated ketone.[5] This byproduct can potentially undergo polymerization.

Caption: Primary degradation pathways for 2-Bromo-1-(pyrimidin-2-yl)ethanone.

Impact of Environmental Factors

-

Temperature: Elevated temperatures significantly accelerate the rates of both hydrolysis and dehydrobromination. Therefore, the compound should be stored in refrigerated or freezer conditions.[1][6]

-

Light: While not as critical as for some compounds, protection from light is a good practice to prevent potential photolytic degradation pathways.

-

pH: The compound is most stable under neutral to slightly acidic conditions. Basic conditions will rapidly promote both degradation pathways. The hydrobromide salt provides some initial acidic protection.

-

Atmosphere: Exposure to moisture in the air can lead to slow hydrolysis. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to minimize contact with moisture and oxygen.[6]

Recommended Storage and Handling

Based on the compound's inherent instability, the following storage and handling procedures are mandated.

| Condition | Recommendation | Rationale |

| Temperature | Store in a freezer (-20 °C) or refrigerator (2-8 °C). | To minimize thermal degradation.[1][6] |

| Atmosphere | Store under a dry, inert atmosphere (N₂ or Ar). | To prevent hydrolysis from atmospheric moisture.[6] |

| Container | Use a tightly sealed, airtight container. | To prevent ingress of moisture and air.[7] |

| Handling | Handle in a well-ventilated area or fume hood.[7][8] | The compound is an irritant and α-bromo ketones are often lachrymators.[5][9] |

| PPE | Wear safety goggles, chemical-resistant gloves, and a lab coat. | To avoid contact with eyes and skin.[6][10] |

Methodologies for Stability Assessment

To properly evaluate the stability of this compound, a stability-indicating analytical method is required. This is a validated method that can accurately quantify the decrease in the active compound's concentration while simultaneously detecting the appearance of its degradation products.[11][12] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for this purpose.[13]

Protocol 1: Forced Degradation (Stress Testing) Study

Forced degradation studies are essential to identify likely degradation products and establish the stability-indicating nature of an analytical method.[14]

Caption: Experimental workflow for a forced degradation study.

Procedure:

-

Prepare a Stock Solution: Dissolve the compound in a suitable organic solvent (e.g., acetonitrile) to a concentration of ~1 mg/mL.

-

Acidic Condition: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C for 24 hours.

-

Basic Condition: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH at room temperature. Quench the reaction by neutralizing with acid after a short period (e.g., 30 minutes) due to expected rapid degradation.

-

Oxidative Condition: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal Condition: Store vials of the solid compound and the stock solution at an elevated temperature (e.g., 80 °C) for 48 hours.

-

Analysis: After the designated time, cool all samples, dilute to an appropriate concentration, and analyze by HPLC-UV alongside an unstressed control sample. The method should show a decrease in the main peak area and the appearance of new peaks corresponding to degradants.

Protocol 2: HPLC-UV Method for Purity and Stability Analysis

This protocol provides a starting point for a stability-indicating HPLC method.

Instrumentation:

-

HPLC system with a UV/PDA detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)

Chromatographic Conditions:

-

Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: Scan from 200-400 nm; quantify at a wavelength maximum (e.g., ~270 nm, to be determined experimentally).

-

Injection Volume: 10 µL

System Suitability:

-

Inject a standard solution five times; the relative standard deviation (RSD) of the peak area should be <2.0%.

-

The tailing factor for the main analyte peak should be between 0.8 and 1.5.

Conclusion

This compound is a reactive and highly valuable synthetic intermediate. A comprehensive understanding of its solubility and stability is paramount for its successful application. The hydrobromide salt form confers solubility in polar solvents, but users must be vigilant about the potential for solvent-mediated degradation. The compound's primary liabilities are hydrolysis and dehydrobromination, which are accelerated by heat, moisture, and basic pH. Adherence to strict storage conditions—refrigerated, dry, and under an inert atmosphere—is essential to preserve its purity and reactivity. The implementation of validated, stability-indicating analytical methods, such as the HPLC protocol described herein, is critical for quality control and for ensuring the integrity of experimental data in drug discovery and development workflows.

References

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Bromo-1-(2-pyridinyl)-1-ethanone hydrobromide.

- Echemi. (n.d.). 2-BROMO-1-(6-BROMO-PYRIDIN-2-YL)-ETHANONE Safety Data Sheets.

- BenchChem. (2025). Managing thermal instability of alpha-bromo ketones.

- ChemScene. (n.d.). 2-Bromo-1-(6-bromo-pyridin-2-yl)-ethanone hydrobromide.

- Fisher Scientific. (2023). SAFETY DATA SHEET - 2-bromo-1-(2-pyridinyl)-1-ethanone hydrobromide.

- Sigma-Aldrich. (n.d.). 2-bromo-1-(2-pyridinyl)-1-ethanone hydrobromide AldrichCPR.

- Sigma-Aldrich. (n.d.). 2-bromo-1-(2-pyridinyl)-1-ethanone hydrobromide AldrichCPR Safety Information.

- Echemi. (n.d.). 2-BROMO-1-PYRIMIDIN-4-YL-ETHANONE HYDROBROMIDE Safety Data Sheets.

- Advanced ChemBlocks. (n.d.). 2-bromo-1-(pyrimidin-4-yl)ethanone HBr 95%.

- BLDpharm. (n.d.). 1588441-02-4|this compound.

- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 2-bromo-1-pyridin-2-yl-ethanone.

- Apollo Scientific. (n.d.). This compound.

- Separation Science. (2025). Analytical Techniques In Stability Testing.

- Pharmaceutical Science. (n.d.). The Importance of Stability Testing and Degradation Studies in Pharmaceutical Science.

- Anichem. (n.d.). 2-Bromo-1-pyridin-3-yl-ethanone (HBr salt).

- Pharmaffiliates. (n.d.). 2-Bromo-1-(pyridin-4-yl)ethan-1-one Hydrobromide (BSC).

- Spectroscopy Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.

- News-Medical.Net. (2019). Novel Techniques Improve Pharmaceutical Stability Testing.

- Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods.

- BLDpharm. (n.d.). 5349-17-7|2-Bromo-1-(pyridin-4-yl)ethanone hydrobromide.

Sources

- 1. 1588441-02-4|this compound|BLD Pharm [bldpharm.com]

- 2. 1588441-02-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. 2-bromo-1-(2-pyridinyl)-1-ethanone hydrobromide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-bromo-1-(pyrimidin-4-yl)ethanone HBr 95% | CAS: 845267-57-4 | AChemBlock [achemblock.com]

- 5. benchchem.com [benchchem.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. echemi.com [echemi.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. longdom.org [longdom.org]

- 12. news-medical.net [news-medical.net]

- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 14. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

Thermogravimetric analysis of 2-Bromo-1-(pyrimidin-2-yl)ethanone hydrobromide

An In-Depth Technical Guide to the Thermogravimetric Analysis of 2-Bromo-1-(pyrimidin-2-yl)ethanone hydrobromide

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the thermal stability and decomposition profile of this compound, a key intermediate in pharmaceutical synthesis. Utilizing Thermogravimetric Analysis (TGA), this document outlines a detailed methodology for characterizing the material's thermal properties. It serves as an essential resource for researchers, scientists, and drug development professionals, offering not only a step-by-step experimental protocol but also a deep dive into the scientific rationale behind the analytical choices and the interpretation of the resulting data. The guide culminates in a proposed thermal decomposition pathway, supported by established chemical principles of related halogenated and heterocyclic compounds.

Introduction: The Critical Role of Thermal Analysis in Pharmaceutical Development

In the landscape of pharmaceutical development, a thorough understanding of the physicochemical properties of Active Pharmaceutical Ingredients (APIs) and their intermediates is paramount.[1][2] Thermal analysis techniques, particularly Thermogravimetric Analysis (TGA), are indispensable tools for evaluating material stability, a critical parameter that influences shelf-life, formulation strategies, and overall drug product efficacy.[3] TGA provides quantitative information on changes in a material's mass as a function of temperature in a controlled atmosphere, revealing crucial data on thermal stability, decomposition kinetics, and the presence of volatile components such as moisture or residual solvents.[4][5][6]

This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry. Its thermal behavior is a key determinant of its suitability for further chemical synthesis and its stability during storage. This guide offers a robust framework for the TGA of this compound, emphasizing the causality behind experimental design to ensure scientifically sound and reproducible results.

Foundational Principles: Understanding the Thermal Decomposition of Halogenated Heterocycles

The thermal decomposition of this compound is anticipated to be a multi-stage process, influenced by the lability of the hydrobromide salt and the inherent reactivity of the α-bromoketone and pyrimidine moieties.

-

Initial Decomposition: The initial mass loss is likely to correspond to the loss of hydrogen bromide (HBr). Hydrobromide salts of organic compounds often exhibit lower thermal stability compared to their free base counterparts, with the liberation of HBr gas upon heating.[7]

-

Subsequent Fragmentation: Following the initial loss of HBr, the resulting 2-bromo-1-(pyrimidin-2-yl)ethanone molecule is expected to undergo further fragmentation. The C-Br bond is a potential point of cleavage.[8][9] The pyrimidine ring itself can undergo complex degradation pathways, potentially leading to the formation of smaller volatile fragments.[10][11][12][13][14]

Experimental Protocol: A Self-Validating TGA Methodology

The following protocol is designed to provide a comprehensive thermal profile of this compound. The parameters have been selected to ensure high-resolution data and to probe for subtle thermal events.

Materials and Instrumentation

-

Sample: this compound (CAS No. 1588441-02-4)[15]

-

Instrumentation: A calibrated Thermogravimetric Analyzer, preferably with a coupled mass spectrometer (TGA-MS) for evolved gas analysis.[16][17]

-

Sample Pans: Platinum or ceramic pans are recommended for their inertness at high temperatures.

-

Purge Gas: High-purity nitrogen at a flow rate of 50-100 mL/min to provide an inert atmosphere and prevent oxidative decomposition.

Experimental Workflow

The following diagram illustrates the key stages of the TGA experiment.

Caption: TGA Experimental Workflow from Sample Preparation to Data Interpretation.

Step-by-Step Procedure

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.

-

Sample Preparation:

-

Tare a clean TGA pan.

-

Accurately weigh approximately 5-10 mg of this compound into the pan.

-

Gently tap the pan to ensure a thin, even layer of the sample, which promotes uniform heating and gas diffusion.

-

-

Experimental Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

TGA Method:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. This rate provides a good balance between resolution and experimental time.

-

Continuously monitor and record the sample mass as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage mass loss versus temperature.

-

Determine the onset temperature of decomposition (Tonset) and the peak decomposition temperature (Tpeak) from the first derivative of the TGA curve (DTG curve).

-

Quantify the percentage mass loss for each distinct decomposition step.

-

Anticipated Results and In-depth Discussion

Based on the chemical structure of this compound, a multi-step decomposition is expected. The following table summarizes the anticipated thermal events.

Table 1: Predicted Thermal Decomposition Data

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Evolved Gas (Predicted) |

| Stage 1 | 150 - 250 | ~28.8% | Hydrogen Bromide (HBr) |

| Stage 2 | 250 - 400 | Variable | Bromine-containing fragments, Pyrimidine ring fragments |

| Stage 3 | > 400 | Variable | Smaller organic fragments, CO, CO₂, N₂ |

| Residue | at 600 °C | < 5% | Carbonaceous residue |

Note: The theoretical mass loss for HBr (molar mass ~80.91 g/mol ) from this compound (molar mass ~281.94 g/mol ) is approximately 28.7%.

Interpretation of the TGA Curve

The TGA thermogram is expected to show an initial stable baseline, followed by a sharp mass loss corresponding to the liberation of HBr. Subsequent, potentially overlapping, decomposition steps will lead to further mass loss until a final, stable residue is obtained at high temperatures. The DTG curve will be instrumental in resolving these overlapping steps.

Proposed Decomposition Pathway

The following diagram illustrates a plausible thermal decomposition pathway for this compound.

Sources

- 1. mt.com [mt.com]

- 2. azom.com [azom.com]

- 3. linseis.com [linseis.com]

- 4. improvedpharma.com [improvedpharma.com]

- 5. veeprho.com [veeprho.com]

- 6. aurigaresearch.com [aurigaresearch.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. tandfonline.com [tandfonline.com]

- 9. [PDF] Thermal Decomposition Studies of Halogenated Organic Compounds | Semantic Scholar [semanticscholar.org]

- 10. Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 12. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pharmacy180.com [pharmacy180.com]

- 14. researchgate.net [researchgate.net]

- 15. 1588441-02-4|this compound|BLD Pharm [bldpharm.com]

- 16. ardena.com [ardena.com]

- 17. mt.com [mt.com]

Methodological & Application

Application Notes & Protocols: The Strategic Use of 2-Bromo-1-(pyrimidin-2-yl)ethanone hydrobromide in Heterocyclic Synthesis

Abstract